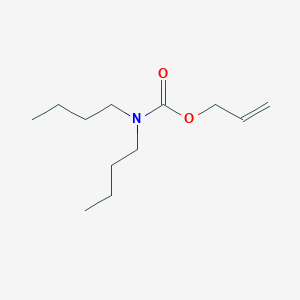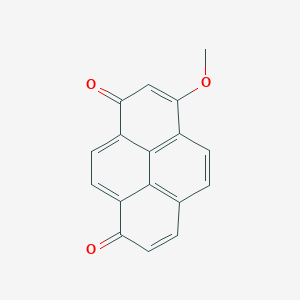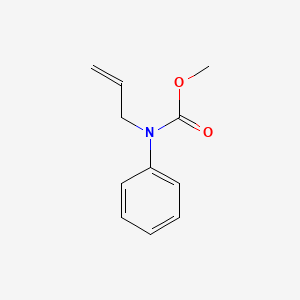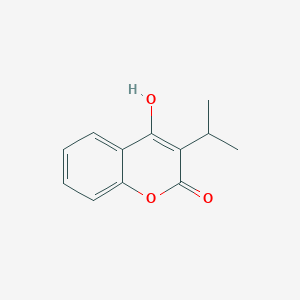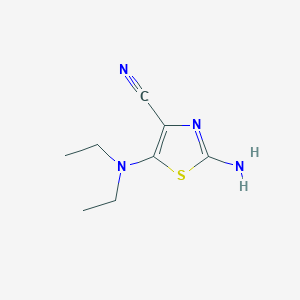
1-Ethenylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethenylquinolin-2(1H)-one can be synthesized through various synthetic routes. One common method involves the reaction of 2-quinolinone with acetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethenylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can yield 1-ethenyl-1,2,3,4-tetrahydroquinolin-2(1H)-one.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: 1-Ethenyl-1,2,3,4-tetrahydroquinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives, depending on the reagents used.
Applications De Recherche Scientifique
1-Ethenylquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use as therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 1-ethenylquinolin-2(1H)-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
1-Ethenylquinolin-2(1H)-one can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A methyl-substituted derivative with different biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
8-Hydroxyquinoline: Used in the treatment of various infections.
Uniqueness: this compound is unique due to its ethenyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
109322-46-5 |
|---|---|
Formule moléculaire |
C11H9NO |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
1-ethenylquinolin-2-one |
InChI |
InChI=1S/C11H9NO/c1-2-12-10-6-4-3-5-9(10)7-8-11(12)13/h2-8H,1H2 |
Clé InChI |
QUBIIJHQDMXROU-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C(=O)C=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


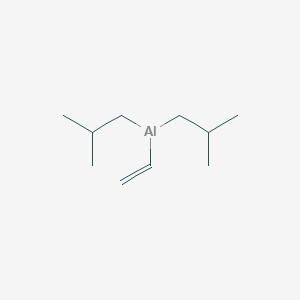
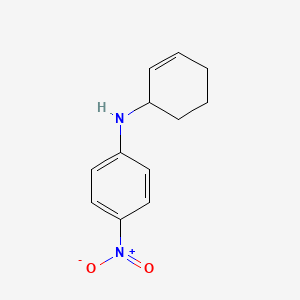
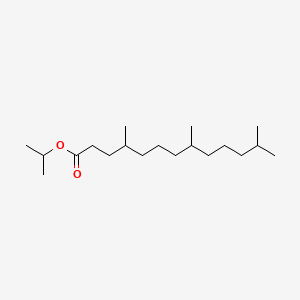
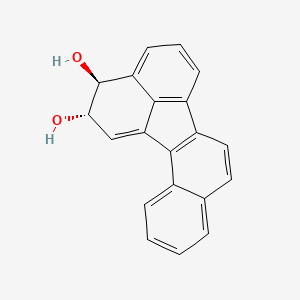
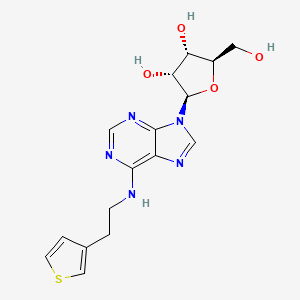
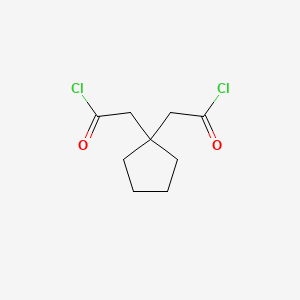
![1H-Purine, 6-[(triphenylstannyl)thio]-](/img/structure/B14334415.png)


